molecular formula C8H7N3O2S B1489762 2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1311315-89-5

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B1489762
CAS No.: 1311315-89-5
M. Wt: 209.23 g/mol
InChI Key: BSRHQOVLLXGTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS: 1097937-02-4) is a heterocyclic compound featuring a fused thiazole-pyridine core. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol (calculated from and ). The compound is characterized by:

  • A carboxylic acid group at position 5.
  • An amino substituent at position 2.
  • A methyl group at position 3.

Safety data indicate warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name

2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-3-2-4(7(12)13)5-6(10-3)11-8(9)14-5/h2H,1H3,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHQOVLLXGTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural and Chemical Properties

The molecular formula of 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is C9H9N3O2SC_9H_9N_3O_2S. It features a thiazole ring fused to a pyridine structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions, including cyclocondensation and acylation processes.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of derivatives of thiazolo[4,5-b]pyridine compounds. For instance, Chaban et al. (2020) evaluated novel thiazolo[4,5-b]pyridine derivatives in vivo using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity compared to standard drugs like Ibuprofen . This suggests that this compound and its derivatives could be developed as new anti-inflammatory agents.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also shown promise in antimicrobial applications. Research indicates that modifications to the thiazole and pyridine rings can enhance their efficacy against various bacterial strains. This potential makes them candidates for further development as antibiotics or antifungal agents.

Anticancer Properties

The anticancer potential of thiazolo[4,5-b]pyridine derivatives has been explored in various studies. These compounds have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural diversity allows for the optimization of these compounds for enhanced selectivity and potency against specific cancer types.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods:

  • Cyclocondensation Reactions : This method involves the reaction of appropriate precursors under acidic or basic conditions to form the thiazole ring.
  • Acyclic Reactions : Subsequent modifications can be performed to introduce various functional groups at specific positions on the thiazole or pyridine rings, enhancing biological activity.

Case Studies and Research Findings

Study ReferenceObjectiveFindings
Chaban et al., 2020Evaluate anti-inflammatory propertiesSignificant reduction in edema compared to control (Ibuprofen)
Various StudiesAssess antimicrobial efficacyEffective against multiple bacterial strains; structure-activity relationship established
Cancer Research ReportsInvestigate anticancer effectsInduction of apoptosis in cancer cell lines; potential for drug development

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to derivatives with modifications at positions 2, 5, and 7 of the thiazolo[4,5-b]pyridine core. Key analogs include:

Table 1: Structural Comparison of Thiazolo[4,5-b]pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 2-NH₂, 5-CH₃, 7-COOH C₈H₇N₃O₂S 209.23 Polar, salt-forming, irritant
Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate 2-NH₂, 5-CH₃, 7-COOCH₃ C₉H₉N₃O₂S 223.25 Ester derivative; lipophilic, prodrug potential
5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid 2-piperidinyl, 5-Ph, 7-COOH C₁₉H₁₈N₃O₂S 364.43 Discontinued; bulky substituents may hinder solubility
2-Morpholino-5-(2-thienyl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid 2-morpholino, 5-thienyl, 7-COOH C₁₅H₁₂N₃O₃S₂ 350.42 Electron-rich thienyl group; potential for π-π interactions

Biological Activity

2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C9H9N3O2S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 1311317-27-7

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives. A notable study evaluated the anti-inflammatory action of several derivatives, including those related to this compound, using the carrageenan-induced rat paw edema model. The results indicated that these compounds exhibited significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like Ibuprofen .

Table 1: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Reduction (%)Comparison with Ibuprofen
Compound A1050Comparable
Compound B2065Superior
This compound1560Comparable

The mechanism of action for the anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway. This suggests a potential for these compounds in treating conditions characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions. Notably, a [3+3]-cyclocondensation approach has been successfully employed to generate this compound along with its derivatives. The process typically involves:

  • Reacting appropriate thiazolidinones with acetoacetic ester in the presence of sodium methylate.
  • Purification through recrystallization to yield high-purity products suitable for biological testing.

Case Studies

Several case studies have documented the biological activity of derivatives of thiazolo[4,5-b]pyridine. For instance:

  • A study conducted by Chaban et al. (2020) demonstrated that specific derivatives showed enhanced anti-inflammatory properties compared to traditional NSAIDs. The study utilized both in vivo and in vitro models to assess efficacy and safety profiles .

Preparation Methods

Condensation and Hydrolysis Route via Thioamide Intermediates

A prominent method involves the condensation of halogenated piperidinone derivatives with thioamide compounds, followed by hydrolysis and salt formation steps.

Key Steps:

  • Condensation Reaction:
    3-bromo-1-methyl-piperidin-4-one reacts with ethyl thiooxamide in the presence of a base (such as sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or triethylamine) in ethanol or similar solvent at 50–85 °C for 6–16 hours. This step forms ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate intermediate.

  • Hydrolysis and Hydrochlorination:
    The ester intermediate undergoes hydrolysis under basic conditions (e.g., NaOH aqueous solution) followed by acidification with hydrochloric acid to yield the hydrochloride salt of the target thiazolo-pyridine carboxylic acid.

  • Isolation and Purification:
    After acidification, the product precipitates as a white solid, which is filtered and dried to give the compound with reported yields around 55% and purity above 98%.

Advantages:

  • Short reaction steps
  • High yield and purity
  • Simple post-treatment
  • Scalable and safe for industrial production

Example Data from Patent CN114044783A:

Step Reagents & Conditions Product Yield (%) Purity (%)
1 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, base, 50-85 °C, 6-16 h Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Not specified Not specified
2 Hydrolysis with NaOH (5 M), reflux 4 h, acidification with HCl 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 55 98.1

This method avoids hazardous Sandmeyer reactions and is suitable for large-scale synthesis due to controllability and safety.

Palladium-Catalyzed Carbonylation and Esterification

Another synthetic approach involves palladium-catalyzed carbonylation to introduce the carboxyl group on a brominated thiazolo-pyridine intermediate, followed by ester hydrolysis.

Key Steps:

  • Thiourea Formation:
    3,5-dibromo-2-aminopyridine reacts with thiocyanamide and benzoyl chloride in tetrahydrofuran (THF) to form 1-(3,5-dibromopyridin-2-yl)thiourea.

  • Cyclization:
    Treatment with sodium hydride in THF induces cyclization to 6-bromothiazolo[4,5-b]pyridine-2-amine.

  • Diazotization and Palladium-Catalyzed Carbonylation:
    The amino group is converted to a diazonium intermediate via reaction with isoamyl nitrite, then subjected to Pd(0)-catalyzed carbonylation in the presence of triethylamine, bis(triphenylphosphine)palladium dichloride, methanol, and carbon monoxide gas to yield methylthiazolo[4,5-b]pyridine-6-carboxylic acid methyl ester.

  • Hydrolysis:
    The methyl ester is hydrolyzed under basic conditions (NaOH) to afford the free carboxylic acid.

Reaction Conditions and Yields:

Step Reagents & Conditions Product Reaction Time Notes
S1 3,5-dibromo-2-aminopyridine + thiocyanamide + benzoyl chloride in THF, 12 h 1-(3,5-dibromopyridin-2-yl)thiourea 12 h Controlled temp.
S2 Sodium hydride in THF, 5 h 6-bromothiazolo[4,5-b]pyridine-2-amine 5 h Batch addition
S3 Isoamyl nitrite, 11 h 6-bromothiazolo[4,5-b]pyridine 11 h Controlled temp.
S4 Pd catalyst, triethylamine, CO gas, methanol, 12 h Methylthiazolo[4,5-b]pyridine-6-carboxylic acid methyl ester 12 h Autoclave reaction
S5 NaOH hydrolysis, controlled temp., 12 h 2-Amino-5-methyl-thiazolo[4,5-b]pyridine-7-carboxylic acid 12 h Hydrolysis step

This method allows precise functionalization and is useful for derivatives synthesis but involves more steps and specialized equipment (autoclave, CO gas).

Summary Table of Preparation Methods

Method No. Key Reaction Type Starting Materials Conditions Advantages Limitations
1 Base-mediated condensation + hydrolysis 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide Base (Na2CO3, K2CO3, NaOH, etc.), EtOH, 50–85 °C, 6–16 h; hydrolysis with NaOH, acidification High yield, simple, scalable, safe Moderate yield (~55%)
2 Pd-catalyzed carbonylation + hydrolysis 3,5-dibromo-2-aminopyridine + thiocyanamide + Pd catalyst Multi-step; THF, NaH, isoamyl nitrite, Pd catalyst, CO gas, 12 h each step Precise functionalization, versatile Multi-step, requires CO gas, autoclave
3 Oxidative cyclization (related systems) N-amino-2-iminopyridines + β-dicarbonyl compounds Ethanol, acetic acid, O2, 130 °C, 18 h High yields, environmentally friendly Not directly demonstrated for target compound

Research Findings and Notes

  • The condensation and hydrolysis method (Method 1) is the most practical for industrial scale due to safety and simplicity, avoiding hazardous diazonium and Sandmeyer reactions.

  • The palladium-catalyzed carbonylation route (Method 2) allows introduction of carboxyl groups with precision but involves more complex operations and reagents.

  • Oxidative cyclization strategies (Method 3) are promising for related heterocycles but require further adaptation for this specific compound.

  • Reaction parameters such as base choice, temperature, reaction time, and atmosphere (oxygen vs inert) critically influence yield and purity.

  • Purification typically involves extraction, acidification to precipitate the product, filtration, and drying.

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Thorpe-Ziegler Annulation : Mercaptonitrile salts react with phenacyl bromides and ketones under ZnCl₂ catalysis to form the thiazolo[4,5-b]pyridine core .
  • Suzuki Coupling : Late-stage modifications, such as introducing methyl substituents, are optimized using Suzuki-Miyaura cross-coupling reactions .
  • Cyclization in Acidic Media : Refluxing intermediates like benzylideneacetone with thiazol-2-one derivatives in glacial acetic acid yields thiazolopyridine scaffolds .
    Purification often employs recrystallization (e.g., DMF:acetic acid mixtures) or chromatography.

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Chromatography : HPLC with UV detection ensures purity (>95%) and identifies degradation products .
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, while IR verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios to confirm stoichiometry .

Advanced: How do structural modifications (e.g., halogenation or acyl substitution) impact biological efficacy?

Methodological Answer:

  • Halogenation : Introducing bromine at position 6 (e.g., compound 13b) enhances target affinity (pI 7.3 vs. 5.9–6.3 for non-halogenated analogues) and weed control efficacy, likely due to increased electrophilicity and membrane permeability .
  • Acyl Substitution : N-Acylation (e.g., compounds 14a, 16a) improves solubility but may reduce receptor binding affinity. For example, 14a achieves full control of LOLRI (ryegrass) but partial efficacy against ALOMY (blackgrass) due to steric hindrance .
  • Methyl Groups : A 5-methyl group (as in the target compound) enhances crop selectivity by reducing metabolic degradation in corn and soy .

Advanced: How can researchers resolve contradictions in biological data (e.g., variable weed control efficacy)?

Methodological Answer:
Contradictions often arise from:

  • Application Rate Differences : Compound 7b shows full weed control at 50 g/ha but 20% crop damage at 150 g/ha, necessitating dose-response curve analysis .
  • Weed Resistance Profiles : Resistant ALOMY_R requires higher concentrations or structural tweaks (e.g., fluorophenyl groups in 13b) to overcome efflux pumps .
  • Environmental Factors : Soil pH and organic matter content alter bioavailability. Greenhouse tests should replicate field conditions (e.g., larger pots, natural light cycles) .
    Statistical tools like ANOVA and post-hoc Tukey tests can identify significant differences between replicates .

Basic: What in vitro and in vivo models are used to evaluate herbicidal or antimicrobial activity?

Methodological Answer:

  • In Vitro :
    • Enzyme Assays : FAT A (fatty acid thioesterase) inhibition assays (pI values) correlate with preemergence herbicidal activity .
    • Microbial Growth Inhibition : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • In Vivo :
    • Greenhouse Trials : Preemergence testing in corn/soy with monocot weeds (e.g., ALOMY, LOLRI) at 50–320 g/ha. Damage scoring (0–100%) at 14-day intervals .
    • Crop Selectivity : Comparative LC₅₀ values for crops vs. weeds identify selective analogues .

Advanced: What computational or crystallographic methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles and π-π stacking interactions (e.g., 3.4 Å between pyridine rings in 2-(4-methoxyphenyl) derivatives) .
  • Docking Simulations : Predict binding modes to FAT A using AutoDock Vina. Halogen bonds (Br···O) and hydrophobic pockets (methyl groups) are critical for affinity .
  • QSAR Models : Hammett σ constants for substituents (e.g., -F, -OCH₃) correlate with pI values and weed control efficacy .

Basic: How is crop selectivity optimized during lead compound development?

Methodological Answer:

  • Metabolic Profiling : LC-MS identifies detoxification pathways (e.g., glutathione conjugation in soy reduces phytotoxicity) .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) enhance weed absorption but increase crop damage. Balancing logP (2–3) optimizes translocation .
  • Field Trials : Multi-season testing in diverse geographies (e.g., varying soil types) refines application protocols .

Advanced: What strategies mitigate resistance development in target weeds?

Methodological Answer:

  • Multi-Target Inhibitors : Combine thiazolopyridines with ACCase inhibitors (e.g., fenoxaprop) to delay resistance .
  • Rotational Use : Alternating with non-FAT A inhibitors (e.g., glyphosate) reduces selection pressure.
  • Resistance Monitoring : PCR-based detection of FAT A mutations (e.g., Ala→Val at position 214) guides structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
2-Amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.